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molecular formula C8H15BrO2 B1216925 2-Bromooctanoic acid CAS No. 2623-82-7

2-Bromooctanoic acid

Cat. No. B1216925
M. Wt: 223.11 g/mol
InChI Key: GTGTXZRPJHDASG-UHFFFAOYSA-N
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Patent
US05420305

Procedure details

To a solution of 20 g (90 mmol) 2-bromooctanoic acid in 100 mL toluene was added 13.2 mL (180 mmol) thionyl chloride. The solution was heated at reflux under nitrogen for 3 hours. The excess thionyl chloride and toluene were distilled at atmospheric pressure under N2. The yellow residue was purified by kugelrohr distillation (bp=60°-65° C./0.1 mm Hg) and 13.8 g (64%) of the 2-bromooctanoyl chloride as a colorless oil was isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3](O)=[O:4].S(Cl)([Cl:14])=O>C1(C)C=CC=CC=1>[Br:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:3]([Cl:14])=[O:4]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC(C(=O)O)CCCCCC
Name
Quantity
13.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride and toluene were distilled at atmospheric pressure under N2
DISTILLATION
Type
DISTILLATION
Details
The yellow residue was purified by kugelrohr distillation (bp=60°-65° C./0.1 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)Cl)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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